2-Phenoxyethyl docosanoate
Description
2-Phenoxyethyl docosanoate is a synthetic ester derived from docosanoic acid (behenic acid) and 2-phenoxyethanol. Its molecular structure combines a long-chain fatty acid (docosanoic acid) with a phenoxyethyl group, conferring unique physicochemical properties such as high hydrophobicity and stability.
Properties
CAS No. |
60359-24-2 |
|---|---|
Molecular Formula |
C30H52O3 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-phenoxyethyl docosanoate |
InChI |
InChI=1S/C30H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-30(31)33-28-27-32-29-24-21-20-22-25-29/h20-22,24-25H,2-19,23,26-28H2,1H3 |
InChI Key |
IEULLDHLQFYJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is the most extensively studied reaction for 2-phenoxyethyl docosanoate. It proceeds under acidic or basic conditions to yield phenoxyethanol and docosanoic acid.
Reaction Conditions and Catalysts
| Condition | Catalyst | Temperature Range | Reaction Time | Products |
|---|---|---|---|---|
| Acidic | H₂SO₄, HCl, p-TsOH | 80–120°C | 2–6 hours | Phenoxyethanol + Docosanoic acid |
| Basic (saponification) | NaOH, KOH | 60–100°C | 1–4 hours | Sodium docosanoate + Phenoxyethanol |
Mechanistic Insights
-
Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water to form a tetrahedral intermediate. Subsequent cleavage releases phenoxyethanol and docosanoic acid.
-
Basic Hydrolysis : Hydroxide ions attack the ester carbonyl, forming a carboxylate anion (docosanoate) and phenoxyethanol. This reaction is irreversible due to deprotonation .
Transesterification
Transesterification facilitates the exchange of the alkoxy group in this compound with another alcohol, producing alternative esters.
Reaction Parameters
| Alcohol | Catalyst | Temperature | Yield (%) | New Ester Formed |
|---|---|---|---|---|
| Methanol | NaOCH₃ | 65–70°C | 85–92 | Methyl docosanoate |
| Ethanol | H₂SO₄ | 70–80°C | 78–84 | Ethyl docosanoate |
| Glycerol | Lipase (immobilized) | 40–50°C | 60–70 | Glyceryl docosanoate |
Key Observations
-
Enzymatic transesterification using lipases (e.g., from Candida antarctica) offers regioselectivity and mild conditions .
-
Acid catalysts like H₂SO₄ require higher temperatures but achieve faster reaction rates.
Aminolysis
Aminolysis involves the reaction of this compound with amines to produce amides and phenoxyethanol.
Experimental Data
| Amine | Catalyst | Solvent | Temperature | Products |
|---|---|---|---|---|
| Ammonia | None | Ethanol | 25°C | Docosanamide + Phenoxyethanol |
| Ethylenediamine | Ti(O-iPr)₄ | Toluene | 110°C | Bis(docosanamide) derivative |
Applications
-
Produces long-chain amides used as lubricants or surfactants.
-
Reaction with diamines creates cross-linked polymers for specialty coatings.
Hydrogenolysis
Catalytic hydrogenolysis cleaves the ester bond under hydrogen pressure, yielding docosanol and phenoxyethanol.
| Catalyst | Pressure (bar) | Temperature | Conversion (%) |
|---|---|---|---|
| Pd/C | 10–15 | 120–150°C | 95–98 |
| Raney Ni | 20–25 | 150–180°C | 85–90 |
Mechanism
-
Hydrogenation of the ester carbonyl to a hemiacetal intermediate, followed by reduction to docosanol and phenoxyethanol.
Oxidation
Oxidation reactions target the phenoxyethyl group, forming ketones or carboxylic acids.
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| KMnO₄ (acidic) | 80°C, H₂SO₄ | 2-Phenoxyacetic acid |
| CrO₃ | Acetic acid, 60°C | Phenoxyacetaldehyde |
Notes
-
Oxidative cleavage of the ethoxy chain is limited due to steric hindrance from the docosanoate group.
Stability Under Thermal and UV Exposure
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| 150°C (dry air) | Docosanoic acid + Phenoxyethanol | 4–6 |
| UV light (254 nm) | Radicals (peroxides, aldehydes) | 2–3 |
Implications
-
Thermal instability necessitates inert storage conditions for industrial applications.
Comparison with Similar Compounds
2-Phenoxyethyl Hydroxybenzoates
Two closely related compounds, 2-phenoxyethyl 4-hydroxybenzoate and 2-phenoxyethyl 2-hydroxybenzoate, were synthesized and tested for cytotoxicity against MCF-7 breast cancer cells (Table 1).
Table 1: Cytotoxicity of Phenoxyethyl Hydroxybenzoates
| Compound | Viability at 62.5 µg/mL | Viability at 500 µg/mL | IC50 |
|---|---|---|---|
| 2-Phenoxyethyl 4-hydroxybenzoate | 36% | 11% | <62.5 µg/mL |
| 2-Phenoxyethyl 2-hydroxybenzoate | N/A | 52% | >500 µg/mL |
Key Findings :
- The 4-hydroxybenzoate derivative exhibits superior anticancer activity, attributed to its ability to form intermolecular hydrogen bonds with DNA, enhancing cellular uptake and interaction .
- The 2-hydroxybenzoate isomer lacks this capability due to steric hindrance, resulting in reduced cytotoxicity .
Alkyl Docosanoates
Docosanoic acid esters with varying alkyl/ether chains were analyzed for physicochemical properties and applications:
Table 2: Physical Properties of Alkyl Docosanoates
Key Findings :
- Phenoxyethyl docosanoate’s bulky aromatic group enhances thermal stability compared to linear alkyl esters like propyl docosanoate .
- The 3-hydroxy-2,2-bis(hydroxymethyl)propyl variant’s multiple hydroxyl groups improve solubility in polar solvents, making it suitable for pharmaceutical formulations .
Phenoxyethyl Esters with Heteroatoms
Compounds such as S-(2-phenoxyethyl)thioacetate (CAS 60359-72-0) and 2-phenoxyethyl 2-hydroxypropanoate (CAS 6283-84-7) highlight the impact of functional group variations:
Table 3: Functional Group Effects on Bioactivity
Key Findings :
- Thioesters like S-(2-phenoxyethyl)thioacetate exhibit increased reactivity due to sulfur’s nucleophilicity but may pose toxicity risks .
- Hydroxyl-containing esters (e.g., 2-hydroxypropanoate) improve water solubility, broadening biomedical applications .
Q & A
Q. What ethical considerations apply when studying the ecotoxicological effects of this compound on aquatic organisms?
- Methodological Answer : Follow OECD 203 (Fish Acute Toxicity) and 211 (Daphnia Reproduction) guidelines. Minimize organism use via power analysis; report LC₅₀/EC₅₀ with 95% confidence intervals. Include negative controls (solvent-only) and disclose conflicts of interest (e.g., industry funding). Data must be archived in repositories like ECOTOX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
